molecular formula C13H17N5O B5000062 5-amino-N-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5000062
M. Wt: 259.31 g/mol
InChI Key: WLTKIGNDWZIOBU-UHFFFAOYSA-N
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Description

5-amino-N-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in the synthesis of peptidomimetics or biologically active compounds. Its structure incorporates a triazole ring, which is a versatile scaffold for developing molecules with significant biological activities. The compound's synthesis and properties are influenced by its functional groups and molecular structure, which contribute to its reactivity and potential as a precursor in various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 5-amino-1,2,3-triazole-4-carboxylates, including this compound, can involve ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides. This method provides a protected version of the triazole amino acid with complete regiocontrol, avoiding the Dimroth rearrangement, which can be a challenge in synthesizing such molecules (Ferrini et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of triazole derivatives, including the compound , often involves X-ray diffraction crystallography to determine the crystal structure. This analysis provides insights into the molecule's conformation, stabilization by intermolecular hydrogen bonding, and the spatial arrangement of its functional groups, which are crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions and Properties

The chemical reactivity of 5-amino-1,2,3-triazole derivatives is influenced by the presence of the amino group and the triazole ring. These compounds can undergo various chemical reactions, including acylation, amidation, and cyclization, to yield a wide range of derivatives with potential biological activities. The Dimroth rearrangement is a notable reaction that can occur in triazole compounds, affecting their chemical properties and synthesis strategies (Sutherland & Tennant, 1971).

properties

IUPAC Name

5-amino-1-(4-methylphenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-8(2)15-13(19)11-12(14)18(17-16-11)10-6-4-9(3)5-7-10/h4-8H,14H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTKIGNDWZIOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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